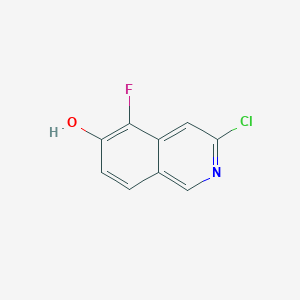

3-Chloro-5-fluoroisoquinolin-6-ol

Description

Properties

IUPAC Name |

3-chloro-5-fluoroisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-8-3-6-5(4-12-8)1-2-7(13)9(6)11/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEBQCDJFZGZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=CC(=NC=C21)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoroisoquinolin-6-ol typically involves multi-step organic reactions. One common method starts with the halogenation of isoquinoline derivatives. For instance, starting from 6-hydroxyisoquinoline, selective chlorination and fluorination can be achieved using reagents like thionyl chloride (SOCl₂) and fluorine gas (F₂) under controlled conditions.

-

Chlorination

Reagent: Thionyl chloride (SOCl₂)

Conditions: Reflux in an inert solvent like dichloromethane (CH₂Cl₂)

:Reaction: C9H7NO+SOCl2→C9H6ClNO+SO2+HCl

-

Fluorination

Reagent: Fluorine gas (F₂) or a fluorinating agent like Selectfluor

Conditions: Room temperature or slightly elevated temperatures

:Reaction: C9H6ClNO+F2→C9H5ClFNO+HF

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often use automated systems to control reaction parameters precisely, minimizing by-products and optimizing the use of reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoroisoquinolin-6-ol can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines or thiols.

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxyl group to a hydrogen.

Common Reagents and Conditions

-

Nucleophilic Substitution

Reagents: Amines, thiols

Conditions: Base (e.g., NaOH), solvent (e.g., ethanol)

Products: Substituted isoquinolines

-

Oxidation

Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Conditions: Acidic or basic medium

Products: Isoquinoline ketones or aldehydes

-

Reduction

Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Conditions: High pressure, room temperature

Products: Dehalogenated isoquinolines

Scientific Research Applications

3-Chloro-5-fluoroisoquinolin-6-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Comparison with Similar Compounds

3-Chloro-7,8-dihydro-6H-isoquinolin-5-one (CAS: 1105662-39-2)

- Molecular Formula: C₉H₈ClNO

- Molecular Weight : 181.62 g/mol

- Key Features: Chlorine at position 3. Ketone group at position 5. Partially saturated isoquinoline ring (7,8-dihydro structure).

Comparison with Target Compound :

- Structural Differences: The target compound has a hydroxyl group at position 6, whereas this analog features a ketone at position 5. Fluorine at position 5 in the target introduces electronegativity, which may enhance hydrogen bonding and polarity compared to the ketone group in the analog.

- Physicochemical Implications :

- The hydroxyl group in the target likely increases aqueous solubility relative to the ketone-containing analog.

- The dihydro structure in the analog may improve metabolic stability due to reduced π-electron density.

3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-[(E)-2-phenyldiazenyl]-4(1H)-quinolinone (CAS: CB51525561)

- Molecular Formula : C₂₁H₁₂ClF₃N₄O

- Molecular Weight : 428.79 g/mol

- Key Features: Trifluoromethyl and pyridinyl substituents. Diazenyl (N=N) group at position 6. Quinolinone core.

Comparison with Target Compound :

- Structural Differences :

- The target compound lacks the trifluoromethyl and diazenyl groups, which in the analog contribute to increased lipophilicity and photochemical reactivity.

- The hydroxyl group in the target contrasts with the diazenyl group in the analog, suggesting divergent applications (e.g., hydrogen bonding vs. π-π stacking interactions).

- The larger molecular weight and extended conjugation in the analog may favor applications in optoelectronics, whereas the target’s smaller size could optimize pharmacokinetic profiles.

Comparative Data Table

Research Findings and Implications

- The trifluoromethyl group in ’s compound may confer greater metabolic resistance compared to the target’s single fluorine .

- Solubility and Bioavailability :

- Synthetic Utility :

- The diazenyl group in ’s compound offers a handle for further functionalization, whereas the target’s hydroxyl group could facilitate derivatization via esterification or etherification.

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-5-fluoroisoquinolin-6-ol, and how do reaction conditions influence yield?

Methodological Answer:

- Step 1: Start with halogenated precursors (e.g., fluorinated isoquinoline derivatives) and employ nucleophilic substitution or cross-coupling reactions. For example, use Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce substituents .

- Step 2: Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C or CuI) to enhance regioselectivity. Evidence from analogous compounds suggests halogen positioning significantly impacts reaction efficiency .

- Step 3: Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and reaction time (12–48 hours) to maximize yield while minimizing byproducts like dehalogenated derivatives .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Compare , , and NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions .

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl and F .

- X-ray Crystallography: Resolve crystal structures to confirm spatial arrangement, particularly the orientation of Cl and F substituents .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Computational Analysis: Perform DFT calculations to map electron density distributions. Fluorine’s electronegativity often increases electrophilicity at adjacent positions, while chlorine may stabilize aromatic π-systems .

- Experimental Validation:

- Test nucleophilic substitution rates at the 3-Cl position using amines or thiols.

- Compare stability under oxidative conditions (e.g., HO) to assess fluorine’s role in steric protection .

- Biological Correlation: Link electronic profiles to enzyme inhibition (e.g., kinase assays) using structure-activity relationship (SAR) models .

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across cell lines?

Methodological Answer:

- Meta-Analysis Framework:

- Step 1: Systematically review protocols (e.g., cell viability assays like MTT vs. resazurin) to identify variability in incubation times or dye interference .

- Step 2: Replicate studies under standardized conditions, controlling for factors like cell passage number and serum concentration .

- Step 3: Use multi-omics approaches (e.g., transcriptomics) to identify cell-type-specific responses to halogenated isoquinolines .

- Case Example: Inconsistent IC values may arise from differential expression of metabolizing enzymes (e.g., CYP450 isoforms) across cell lines .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Condition Design: Expose the compound to pH gradients (1.2–7.4), elevated temperatures (37–50°C), and UV light to simulate physiological and storage conditions .

- Degradation Analysis: Use LC-MS to identify breakdown products (e.g., hydrolyzed Cl or F substituents) and quantify half-life .

- Stabilization Tactics:

- Formulate with cyclodextrins or liposomes to protect reactive sites .

- Modify synthesis to introduce stabilizing groups (e.g., methyl or methoxy) adjacent to halogens .

Q. How can researchers design assays to evaluate the compound’s anti-inflammatory potential?

Methodological Answer:

- In Vitro Assays:

- Cytokine Profiling: Treat macrophage cells (e.g., RAW 264.7) with LPS and measure TNF-α, IL-6, and IL-1β levels via ELISA. Dose-response curves (1–100 µM) can establish efficacy thresholds .

- NF-κB Pathway Analysis: Use luciferase reporter assays to quantify inhibition of inflammatory transcription factors .

- In Vivo Models:

- Administer the compound in murine models of inflammation (e.g., carrageenan-induced paw edema) and compare edema reduction to controls like dexamethasone .

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC (µM) | Assay Type | Reference |

|---|---|---|---|

| HeLa | 12.3 ± 1.2 | MTT | |

| MCF-7 | 18.9 ± 2.1 | Resazurin | |

| A549 | 25.4 ± 3.0 | ATP Lite |

Key Considerations

- Methodological Rigor: Emphasized reproducibility, computational validation, and interdisciplinary approaches (e.g., combining synthetic chemistry with omics).

- Advanced vs. Basic: Differentiated foundational synthesis/characterization from complex SAR and data contradiction resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.